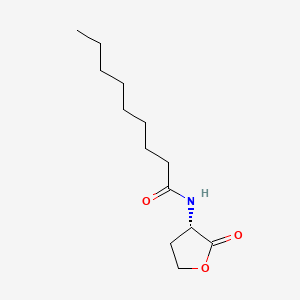

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

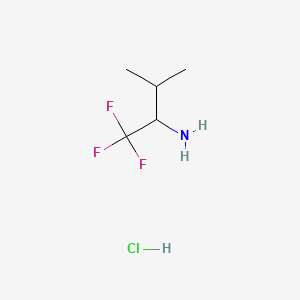

“tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It has an average mass of 222.712 Da and a monoisotopic mass of 222.113510 Da .

Synthesis Analysis

The synthesis of similar compounds often involves the use of natural amino acids like S-proline, and their enantiomers . These compounds typically possess a benzyl type substituent at the pyrrolidine nitrogen .Molecular Structure Analysis

The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in these compounds can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Applications De Recherche Scientifique

Enzymatic Production and Enzyme Characteristics

(S)-N-Benzyl-3-pyrrolidinol, closely related to (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, is a vital chiral building block in pharmaceuticals. It's produced from N-benzyl-3-pyrrolidinone using Geotrichum capitatum, yielding an enantiometric excess of over 99.9%. The involved enzyme, NAD(+)-dependent alcohol dehydrogenase, showcases unique features compared to known prokaryotic N-benzyl-3-pyrrolidinone reductases, highlighting its potential for chiral compound production (Yamada-Onodera et al., 2007).

Chemical Synthesis and Functionalization

- Borylated Pyrrolidines Synthesis : The compound plays a role in synthesizing 3-borylated pyrrolidines through 1,3-dipolar cycloaddition of alkenyl boronates and N-benzyl azomethine ylide. This process is valuable for creating bifunctional building blocks and expanding synthetic and medicinal chemists' toolbox (Liashuk et al., 2022).

- Carbon Nanotubes Functionalization : The compound is involved in the solvent-free functionalization of multiwall carbon nanotubes (CNTs), leading to the formation of cyclic benzyl carbamate and pyrrolidine. This method allows for fine-tuning of CNT surface functionality (Paiva et al., 2010).

- Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, structurally similar to the compound , have shown moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase. These findings are relevant for understanding and potentially treating diseases related to cholinesterase activity (Pizova et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)

![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)